1-Bromo-1-methylcyclopropane
Overview
Description
1-Bromo-1-methylcyclopropane is a compound that is part of the cyclopropane family, characterized by a three-membered ring structure with a bromine atom and a methyl group attached to the same carbon atom. This structure is of interest due to its potential reactivity and use as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 1-bromo-1-methylcyclopropane involves various strategies. For instance, bromoallenes can undergo base-mediated reactions with 1,3-dicarbonyl compounds to form methylenecyclopropyl carboxylates, which are structurally related to 1-bromo-1-methylcyclopropane . Additionally, 1,1-diacylcyclopropanes can be converted into chromones, showcasing the versatility of cyclopropane derivatives in synthesis . The synthesis of bromophenol derivatives with a cyclopropyl moiety also involves the reaction of methyl isoeugenol with ethyl diazoacetate, followed by reduction and bromination reactions .
Molecular Structure Analysis
The molecular structure of 1-bromo-1-methylcyclopropane is inferred from related compounds. For example, the conformational analysis of 1-bromo-1-methylcyclohexane suggests that the thermodynamically favored conformation has the bromine axial and the methyl equatorial . This information can provide insights into the preferred conformations and steric effects in the cyclopropane derivative.
Chemical Reactions Analysis
1-Bromo-1-methylcyclopropane and its derivatives undergo various chemical reactions. For instance, 1-bromocyclopropyltrimethylsilane derivatives can be transformed into cyclopropyltrimethylsilanes, 1-alkylidenecyclopropanes, and 1-acetyl(or 1-allyl)cyclopropylsilanes . Moreover, 1-bromo-2-chlorocyclopropene can be synthesized from related compounds and used as a synthon for the construction of complex structures like 1H-Cyclopropa[b]phenanthrene . The reactivity of 1,1,2-tribromocyclopropanecarboxylate derivatives also demonstrates the potential for creating four-carbon cyclopropane and cyclopropene synthons .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-1-methylcyclopropane can be deduced from the behavior of similar compounds. For example, 1-bromo-1-cyclopropylcyclopropane does not form a stable Grignard reagent but undergoes bromine/lithium exchange without rearrangement, indicating the stability of the cyclopropyl group . Electroreductions of bromocyclopropanes have been studied, revealing interactions between alkyl bromides and nitrogen cations, which facilitate carbon-halogen bond cleavage . Additionally, Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives can form cyclopropanes and five-membered heterocycles, highlighting the reactivity of brominated cyclopropane derivatives .
Scientific Research Applications
Ethylene Action Inhibition in Plant Physiology
1-Bromo-1-methylcyclopropane and its derivatives, particularly 1-methylcyclopropene (1-MCP), have been extensively studied for their role in plant physiology, particularly as ethylene action inhibitors. 1-MCP is known to delay senescence in various plants by inhibiting ethylene action. For example, in post-harvest broccoli, 1-MCP treatment delayed yellowing and inhibited the activities of enzymes involved in ethylene biosynthesis, thereby extending the shelf life and maintaining the quality of the produce (Ma et al., 2009), (Yuan et al., 2010).
Chemical Synthesis and Molecular Transformations
1-Bromo-1-methylcyclopropane is used in chemical syntheses, particularly in reactions involving the enlargement of cyclopropane rings. For instance, methylenecyclopropanes can be converted to cyclobutenes under palladium catalysis, showcasing the potential of 1-bromo-1-methylcyclopropane in synthetic organic chemistry (Shi et al., 2006).
Studies in Surface Science and Catalysis
The compound's interactions on metal surfaces have been explored to understand radical formations and reactions. For example, the reactions of bromomethylcyclopropane on oxygen-covered Mo(110) surfaces were studied, which is significant in the field of heterogeneous oxidation catalysis (Levinson et al., 2001).
Role in Postharvest Biology
1-MCP, derived from 1-Bromo-1-methylcyclopropane, is a key compound in postharvest biology. It has been used to understand the role of ethylene in fruits and vegetables, influencing their ripening and senescence processes (Blankenship & Dole, 2003), (Watkins, 2006).
Safety And Hazards
1-Bromo-1-methylcyclopropane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-1-methylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(5)2-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMAPJTGKYTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564805 | |
Record name | 1-Bromo-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-methylcyclopropane | |
CAS RN |
50915-27-0 | |
Record name | 1-Bromo-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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